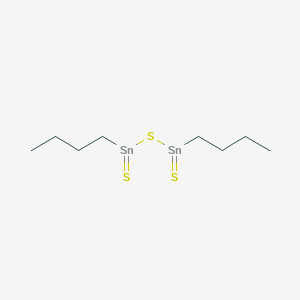
Distannathiane, dibutyldithioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Distannathiane, dibutyldithioxo- is a chemical compound that has been widely used in scientific research. This compound has unique properties that make it useful in various fields of research, including chemistry, biology, and materials science.
Mecanismo De Acción
The mechanism of action of distannathiane, dibutyldithioxo- is not fully understood. However, it is believed to act as a sulfur donor in various chemical reactions. It can also form stable complexes with various metal ions, which can be useful in catalysis and materials science.
Efectos Bioquímicos Y Fisiológicos
Distannathiane, dibutyldithioxo- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies. It is also not known to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using distannathiane, dibutyldithioxo- in lab experiments include its unique properties, such as its ability to act as a sulfur donor and form stable complexes with metal ions. It is also relatively easy to synthesize and has a low toxicity. However, its limitations include its limited solubility in water and its potential reactivity with other chemicals.
Direcciones Futuras
There are several future directions for research on distannathiane, dibutyldithioxo-. These include further studies on its mechanism of action, its potential applications in catalysis and materials science, and its potential use as a tool for studying the function of enzymes and proteins. Additionally, there is a need for more studies on its toxicity and potential health effects. Overall, distannathiane, dibutyldithioxo- has the potential to be a valuable tool in scientific research and should be further studied.
Métodos De Síntesis
Distannathiane, dibutyldithioxo- can be synthesized by reacting dibutyltin sulfide with sulfur dichloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, and a catalyst, such as aluminum chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Distannathiane, dibutyldithioxo- has been used in various scientific research applications, including catalysis, materials science, and biological research. In catalysis, this compound has been used as a catalyst for the synthesis of various organic compounds. In materials science, it has been used as a precursor for the synthesis of tin sulfide nanoparticles. In biological research, it has been used as a tool for studying the mechanism of action of various enzymes and proteins.
Propiedades
Número CAS |
15666-29-2 |
|---|---|
Nombre del producto |
Distannathiane, dibutyldithioxo- |
Fórmula molecular |
C8H18S3Sn2 |
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
butyl-[butyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/2C4H9.3S.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;;;;; |
Clave InChI |
XHYNAAFUENTBLP-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](=S)S[Sn](=S)CCCC |
SMILES canónico |
CCCC[Sn](=S)S[Sn](=S)CCCC |
Otros números CAS |
15666-29-2 |
Descripción física |
Liquid |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




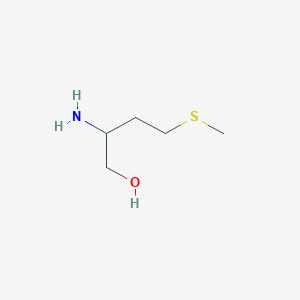
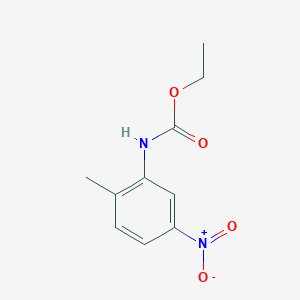
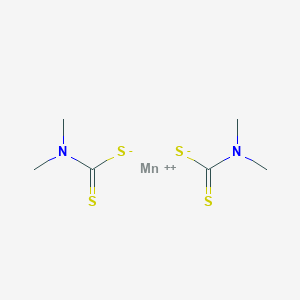
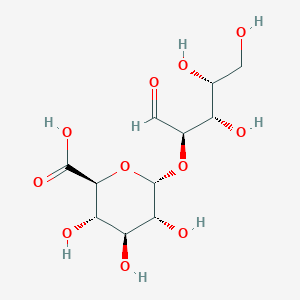

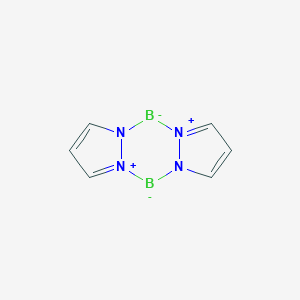
![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
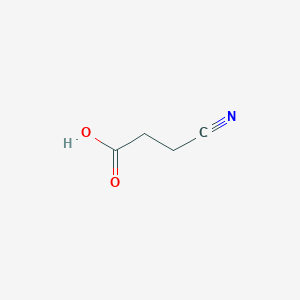
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)


